5-Bromo-2',3',5'-tri-O-acetyluridine 5-Bromo-2',3',5'-tri-O-acetyluridine
Brand Name: Vulcanchem
CAS No.: 105659-32-3
VCID: VC20833415
InChI: InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
SMILES: CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Molecular Formula: C15H17BrN2O9
Molecular Weight: 449.21 g/mol

5-Bromo-2',3',5'-tri-O-acetyluridine

CAS No.: 105659-32-3

Cat. No.: VC20833415

Molecular Formula: C15H17BrN2O9

Molecular Weight: 449.21 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2',3',5'-tri-O-acetyluridine - 105659-32-3

Specification

CAS No. 105659-32-3
Molecular Formula C15H17BrN2O9
Molecular Weight 449.21 g/mol
IUPAC Name [3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
Standard InChI Key OVWGEZUVGHETAU-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator